molecular formula C10H22N4 B1672426 Guanethidine CAS No. 55-65-2

Guanethidine

Katalognummer: B1672426
CAS-Nummer: 55-65-2
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: ACGDKVXYNVEAGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanethidine (CAS 55-65-2) is a well-characterized antihypertensive agent that acts as a selective adrenergic neuron blocker . Its primary research value lies in its specific mechanism of action: it is actively taken up into peripheral adrenergic nerve endings via the norepinephrine transporter (NET, uptake 1) . Once inside the neuron, this compound accumulates in the transmitter vesicles, displacing and depleting norepinephrine from its storage sites . This action ultimately inhibits the release of norepinephrine in response to nerve stimulation, leading to a reduction in sympathetic tone . This makes it an invaluable pharmacological tool for investigating sympathetic nervous system function, the mechanisms of hypertension, and catecholamine storage and release. Historically used for severe hypertension, its clinical use is now limited, which heightens its importance as a pure research compound for elucidating disease mechanisms . This compound does not cross the blood-brain barrier, allowing researchers to isolate peripheral sympathetic effects in experimental models . It is also used in topical formulations for ophthalmic research, such as in studies for glaucoma and chemical sympathectomy . This product is provided as a high-purity compound for research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGDKVXYNVEAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1))
Record name Guanethidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023116
Record name Guanethidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanethidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L
Record name Guanethidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANETHIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanethidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55-65-2, 645-43-2
Record name Guanethidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanethidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanethidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanethidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanethidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANETHIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GUANETHIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanethidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

276-281, 250 °C (sulfate salt)
Record name Guanethidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanethidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Alkylation of Azocine

The synthesis begins with the alkylation of azocine (a saturated eight-membered amine ring) using chloroacetonitrile . This reaction, conducted under basic conditions, yields 1-azocinylacetonitrile . The mechanism proceeds via nucleophilic substitution, where the azocine’s secondary amine attacks the electrophilic carbon of chloroacetonitrile.

$$
\text{Azocine} + \text{ClCH}_2\text{CN} \rightarrow \text{1-Azocinylacetonitrile} + \text{HCl}
$$

This intermediate is isolated via fractional distillation or chromatography, with yields dependent on reactant purity and stoichiometric ratios.

Reduction to Primary Amine

The nitrile group in 1-azocinylacetonitrile is reduced to a primary amine using lithium aluminium hydride (LiAlH$$_4$$) in anhydrous ether or tetrahydrofuran. The reaction is exothermic and requires strict temperature control (-10°C to 0°C) to prevent over-reduction or decomposition.

$$
\text{1-Azocinylacetonitrile} + \text{LiAlH}_4 \rightarrow \text{1-(2-Aminoethyl)azocine} + \text{Aluminum byproducts}
$$

The product, 1-(2-aminoethyl)azocine , is purified via vacuum distillation or recrystallization, typically achieving >85% purity.

Guanidination with S-Methylthiourea

The final step involves reacting 1-(2-aminoethyl)azocine with S-methylthiourea in aqueous or alcoholic medium. This nucleophilic substitution replaces the thiomethyl group with the amine, forming the guanidine moiety.

$$
\text{1-(2-Aminoethyl)azocine} + \text{S-Methylthiourea} \rightarrow \text{this compound} + \text{Methylmercaptan}
$$

The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with yields averaging 70–75%.

Alternative Synthetic Approaches

Phase-Transfer Catalyzed Alkylation

Recent methodologies employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance the alkylation efficiency between azocine derivatives and halogenated precursors. This approach reduces reaction time and improves selectivity, particularly for large-scale production.

Enzymatic Guanidination

Experimental studies explore enzymatic methods using arginase mimics to introduce the guanidine group. While still in early stages, this approach offers potential for greener synthesis with reduced toxic byproducts.

Purification and Analytical Characterization

Ion-Exchange Chromatography

Crude this compound is purified via ion-exchange chromatography using sulfonic acid resins. The compound’s basicity allows selective elution with ammonia or hydrochloric acid, achieving >98% purity.

Spectrophotometric Assay

The United States Pharmacopeia (USP) outlines a validated assay for this compound monosulfate using sodium nitroferricyanide and potassium ferricyanide . The method involves:

  • Dissolving the sample in 1 N sulfuric acid.
  • Reacting with nitroferricyanide/ferricyanide reagent under alkaline conditions.
  • Measuring absorbance at 500 nm to quantify this compound concentration.

Table 1: USP Assay Parameters for this compound Monosulfate

Parameter Specification
Wavelength (nm) 500
Linearity Range (mg/mL) 0.5–2.0
Precision (% RSD) ≤2.0
Recovery (%) 97.0–103.0

Structural Confirmation

  • Infrared Spectroscopy : Peaks at 1650 cm$$^{-1}$$ (C=N stretch) and 3350 cm$$^{-1}$$ (N-H stretch) confirm the guanidine group.
  • Elemental Analysis : Matches theoretical values for C$${10}$$H$${22}$$N$$_4$$ (C: 60.57%, H: 11.18%, N: 28.25%).

Industrial-Scale Production Considerations

Raw Material Sourcing

  • Azocine : Synthesized via cyclization of 1,7-diaminoheptane or purchased from specialty chemical suppliers.
  • Chloroacetonitrile : Commercial grade, stabilized with phenothiazine to prevent polymerization.

Analyse Chemischer Reaktionen

Types of Reactions: Guanethidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varying therapeutic effects.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

2.1 Hypertension Management

Guanethidine has been widely utilized as an antihypertensive agent, particularly for patients with moderate to severe hypertension. It is often used alone or as an adjunct therapy to enhance the efficacy of other antihypertensive medications. Clinical evaluations have shown that this compound effectively reduces blood pressure while minimizing side effects typically associated with ganglionic blocking agents .

2.2 Treatment of Hyperthyroidism

In cases of hyperthyroidism, this compound serves as an adjunctive therapy to manage symptoms related to sympathetic hyperactivity. Research indicates that it can effectively alleviate signs of thyrotoxicosis without adversely affecting thyroid function, making it suitable for short-term use in severely thyrotoxic patients .

Emerging Research Applications

3.1 Antimicrobial Properties

Recent studies have demonstrated that this compound can enhance the efficacy of antibiotics such as rifampicin against multidrug-resistant Gram-negative bacteria. This synergistic effect is attributed to this compound's ability to disrupt bacterial cell membranes and alter membrane potential, thereby improving antibiotic penetration and effectiveness .

3.2 Restoration of Antibiotic Sensitivity

This compound has also been investigated for its potential to restore sensitivity to tetracycline in multidrug-resistant bacterial strains. Experimental models have shown that this compound can reverse resistance mechanisms, offering a promising avenue for combating antibiotic resistance .

Case Studies and Clinical Findings

Study Application Findings
Waldstein et al., 1964HyperthyroidismThis compound effectively reduced symptoms of thyrotoxicosis without impacting thyroid function .
JAMA Network, 2024HypertensionDemonstrated significant blood pressure reduction in severe hypertensive patients .
MDPI Study, 2024Antimicrobial EnhancementShowed this compound enhances rifampicin's activity against resistant bacteria .

Vergleich Mit ähnlichen Verbindungen

Guanethidine vs. Bethanidine

  • Mechanism: Both drugs deplete peripheral norepinephrine stores, but bethanidine has a shorter duration of action and less pronounced noradrenaline depletion .
  • Efficacy : this compound and bethanidine show comparable blood pressure control in clinical settings. However, this compound induces hypotension of greater magnitude and duration .
  • Side Effects :
    • This compound: Higher incidence of postural hypotension (67% of patients), diarrhea, and sexual dysfunction (e.g., failure of ejaculation) .
    • Bethanidine: Fewer gastrointestinal side effects but associated with impotence in some patients .

This compound vs. Guanazodine

  • Mechanism: Guanazodine shares this compound’s adrenergic neuron-blocking and norepinephrine-depleting actions .
  • Efficacy : Both drugs produce similar hypotensive effects in animal models, but guanazodine’s duration of action is slightly shorter .
  • Toxicity : Guanazodine exhibits lower toxicity and fewer side effects in preclinical studies .

This compound vs. Guanadrel

  • Mechanism: Guanadrel, like this compound, relies on uptake into adrenergic neurons via the norepinephrine transporter .
  • Efficacy: In randomized trials, both drugs equally reduce blood pressure. However, this compound causes a significant rise in afternoon systolic blood pressure in some patients .
  • Side Effects :
    • This compound: Higher overall adverse events (93 complaints vs. 70 for guanadrel), including diarrhea and dizziness .
    • Guanadrel: Lower incidence of sexual dysfunction (10 cases of ejaculatory failure vs. 7 for this compound) .

This compound vs. Bretylium Tosylate

  • Clinical Use: Bretylium is less effective in chronic hypertension due to tachyphylaxis but is used for arrhythmias. This compound’s norepinephrine depletion makes it more suitable for long-term blood pressure control .

This compound vs. Methyldopa

  • Side Effects : Methyldopa causes fewer cases of postural hypotension and sexual dysfunction compared to this compound .
  • Mechanism : Methyldopa acts centrally as a false neurotransmitter, whereas this compound has a peripheral site of action .

This compound vs. Su-5864

  • Action Profile : Su-5864 (a guanidine derivative) initially exhibits sympathomimetic effects (e.g., hypertension) followed by prolonged sympathetic blockade. Its effects persist for 4 days to 3 weeks post-administration, unlike this compound’s shorter action .

Key Pharmacological and Clinical Insights

Mechanistic Nuances

  • This compound’s uptake into neurons is antagonized by tricyclic antidepressants (e.g., desipramine), which block the norepinephrine transporter, reducing its efficacy .
  • At high concentrations (>10⁻⁶ M), this compound paradoxically augments norepinephrine-induced vasoconstriction in vascular tissues, suggesting receptor-level modulation .

Side Effect Profile

  • Common Adverse Effects : Diarrhea (30–40% of patients), orthostatic hypotension (60–70%), and sexual dysfunction (50–60%) .
  • Unique Risks : Chemical sympathectomy with this compound in animal models causes pruritus, skin necrosis, and malaise .

Biologische Aktivität

Guanethidine is a sympatholytic agent primarily used as an antihypertensive medication. Its biological activity is characterized by its effects on the sympathetic nervous system, particularly in modulating neurotransmitter release and altering nerve terminal activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

This compound operates mainly by depleting norepinephrine stores in sympathetic nerve endings and inhibiting the release of this neurotransmitter. This results in reduced sympathetic tone, leading to vasodilation and decreased blood pressure. The drug is also known to affect various neurotransmitter systems, including:

  • Norepinephrine Depletion : this compound interferes with the transport of norepinephrine into synaptic vesicles, leading to a decrease in its availability for release at nerve terminals.
  • Adrenergic Receptor Modulation : The drug acts as an adrenergic antagonist, impacting the responsiveness of adrenergic receptors in target tissues.

Pharmacological Properties

This compound's pharmacological profile can be summarized in the following table:

Property Description
Drug Class Antihypertensive/Adrenergic Antagonist
Mechanism of Action Norepinephrine depletion and adrenergic receptor blockade
Primary Use Treatment of hypertension
Side Effects Orthostatic hypotension, gastrointestinal disturbances
Clinical Applications Severe hypertension, hyperthyroidism adjunct therapy

Clinical Studies and Findings

  • Hypertension Management : A study comparing this compound with reserpine found that both drugs effectively reduced blood pressure in patients with mild to moderate hypertension. This compound demonstrated a favorable benefit-to-risk ratio, making it suitable for broader use than previously thought .
  • Urinary Bladder Innervation : Research involving juvenile female pigs showed that intravesical instillation of this compound significantly altered the distribution and chemical coding of sympathetic nerve fibers in the urinary bladder. This study revealed a marked decrease in tyrosine hydroxylase-positive neurons and a shift towards somatostatin-immunoreactive fibers, indicating this compound's potential to modify bladder innervation .
  • Antimicrobial Activity : Recent findings suggest that this compound enhances the efficacy of tetracycline antibiotics against resistant strains of E. coli by affecting bacterial membrane potential and proton motive force. This highlights its potential role beyond traditional antihypertensive applications .
  • Hyperthyroidism Treatment : this compound has been used as an adjunctive therapy for severe hyperthyroidism, effectively alleviating symptoms associated with sympathetic hyperactivity without impairing thyroid function. It has been shown to be well-tolerated even at higher doses in hyperthyroid patients .

Case Studies

  • A multiclinic controlled trial assessed the effectiveness of this compound in treating severe hypertension alongside other therapies. The results indicated significant improvements in blood pressure control without major adverse effects .
  • In a double-blind crossover study involving patients with reflex sympathetic dystrophy, this compound was compared with reserpine. While both drugs provided some pain relief, no significant differences were noted in long-term efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanethidine
Reactant of Route 2
Reactant of Route 2
Guanethidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.